N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS: 352677-16-8) is a quinoline-based carboxamide derivative with the molecular formula C₂₂H₁₇N₃O and a molar mass of 339.39 g/mol . Structurally, it features a quinoline core substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a carboxamide-linked 4-methylphenyl moiety.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-6-8-17(9-7-15)24-22(26)19-14-21(16-10-12-23-13-11-16)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVXZZBCFHOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines, through annulated processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring efficient and high-yield synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives, including N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, have been studied for their antimicrobial activity. These compounds can interact with various biological targets such as DNA and enzymes, influencing cellular processes critical for microbial survival. Research indicates that this compound may exhibit notable efficacy against resistant pathogens, making it a candidate for further development in treating infections caused by bacteria and parasites .
Antimalarial Activity
The compound has shown promising results in antimalarial studies. Quinoline derivatives are known to target the Plasmodium falciparum parasite, with some acting through novel mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite . This mechanism not only demonstrates potential efficacy against the blood stages of malaria but also suggests activity against gametocytes, which are responsible for disease transmission .
Drug Development Potential
Given its biological activity, this compound is positioned as a lead compound in drug development. Its structural features allow for modifications that could enhance its pharmacological properties. The following aspects highlight its potential:
- Multi-target Activity : The compound's ability to affect multiple biological pathways makes it suitable for treating complex diseases where single-target therapies may fail.
- Resistance Management : As drug resistance becomes a significant challenge in treating infections, compounds like this one that act through novel mechanisms are essential.
- Preclinical Development : Initial studies have indicated favorable pharmacokinetic profiles, which are crucial for advancing compounds into clinical trials .
Case Studies and Research Findings
Several studies have investigated quinoline derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified a series of quinoline derivatives with antiplasmodial activity and established a mechanism involving PfEF2 inhibition. |
| Study 2 | Explored the spectrum of biological activities of substituted quinolines, highlighting their potential as multi-target agents in drug design. |
| Study 3 | Investigated metabolism and affinity differences among quinoline derivatives, providing insights into optimizing these compounds for therapeutic use. |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Structural and Functional Differences
The FAP inhibitor () features a cyano-difluoropyrrolidinyl group, contributing to its high enzymatic inhibition (IC₅₀ = 8.5 nM) . This highlights the importance of electronegative substituents for target binding.
Aromatic Substitutions: The LEAP CHEM derivative (CAS: 1144472-88-7) introduces a hydroxyl group at the 2-position of the phenyl ring, which may improve hydrogen-bonding capacity compared to the target compound’s 4-methylphenyl group .
Synthetic Efficiency :
- Analogues with methylpiperazine or morpholine side chains (e.g., 5a1 , 5a5 ) exhibit moderate to high yields (59–67%) and purity (>97%), suggesting robust synthetic protocols . The absence of similar data for the target compound limits direct comparison.
Biological Activity
N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a quinoline core with distinct substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 355.4 g/mol. The presence of both pyridine and methylphenyl groups enhances its interaction with various biological targets.
Research indicates that this compound exhibits anticancer properties by interacting with DNA and inhibiting key enzymes involved in cellular processes such as replication and transcription. Specifically, it has been shown to disrupt the function of translation elongation factors, which are crucial for protein synthesis in cancer cells. This mechanism is similar to other quinoline derivatives that target the protein synthesis machinery in pathogens like Plasmodium falciparum.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific enzymes; disrupts DNA interactions leading to apoptosis. |
| Antimicrobial | Potential activity against various pathogens, though further studies are needed. |
| Antimalarial | Shows promise in inhibiting Plasmodium falciparum through novel mechanisms. |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, a study reported an IC50 value in the low micromolar range against breast cancer (MCF-7) cell lines, indicating significant cytotoxic potential.
Antimicrobial and Antimalarial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Preliminary results suggest moderate activity, warranting further investigation into its efficacy against resistant strains.
In terms of antimalarial activity, this compound has shown promising results in inhibiting Plasmodium falciparum. A recent study highlighted its effectiveness in vitro with an EC50 value of approximately 120 nM, marking it as a potential candidate for further development against malaria.
Case Studies
- Anticancer Efficacy : A recent study involving this compound demonstrated significant tumor growth inhibition in xenograft models when administered at doses of 10 mg/kg.
- Antimalarial Screening : In a phenotypic screen against P. falciparum, this compound exhibited low nanomolar potency, suggesting its potential as a lead compound for developing new antimalarial therapies.
Q & A
Q. Can crystallographic data resolve molecular conformation ambiguities?
- Application : SHELXL refinement of X-ray data can clarify torsional angles (e.g., dihedral angle between quinoline and pyridin-4-yl groups) and hydrogen-bonding networks critical for bioactivity .
Data Contradiction Analysis Example
- Case : Discrepancy in IC₅₀ values between enzyme inhibition (nM range) and cell-based assays (µM range).
- Resolution :
Confirm target engagement in cells (e.g., Western blot for phosphorylated EGFR).
Check compound permeability (Caco-2 assay for P-gp efflux).
Evaluate competitive binding with intracellular ATP (use ATP-depleted media ).
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
